![molecular formula C10H12N2O7 B1249518 2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid
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Overview
Description
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid is a natural product found in Empedobacter with data available.
Scientific Research Applications
Antiallergic Applications : The compound has been studied for its potential antiallergic activity. In a study by Georgiev et al. (1987), a series of related compounds demonstrated potent antiallergic effects in rats, indicating potential applications in treating allergic reactions (Georgiev et al., 1987).
Anti-inflammatory Properties : Nikalje et al. (2015) explored derivatives of the compound for their anti-inflammatory effects. The study showed promising results in both in vitro and in vivo models, highlighting its potential in developing new anti-inflammatory agents (Nikalje et al., 2015).
Applications in Pseudopeptide Foldamers : The compound has been used in the construction of pseudopeptide foldamers. Tomasini et al. (2003) investigated its use in creating novel, conformationally restricted building blocks for various applications (Tomasini et al., 2003).
Synthesis of α-Amino Acids and Derivatives : Burger et al. (1992) demonstrated the utility of related compounds in the synthesis of natural and nonnatural α-amino acids, showcasing its relevance in the field of synthetic organic chemistry (Burger et al., 1992).
Role in Antibacterial Agents : The compound and its derivatives have been studied for their antibacterial properties. Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone antibacterial agents, indicating its potential in combating various bacterial infections (Zurenko et al., 1996).
properties
Molecular Formula |
C10H12N2O7 |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17)/t6-,10?/m0/s1 |
InChI Key |
ZUEKKUYIXILDAF-UOQJWNSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CON(C1=O)C2(CCC(=O)O2)C(=O)O |
Canonical SMILES |
CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O |
synonyms |
lactivicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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